[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone
Brand Name: Vulcanchem
CAS No.: 657415-34-4
VCID: VC16832775
InChI: InChI=1S/C16H13N3O2/c20-16(11-5-2-1-3-6-11)19-9-12-13(10-19)17-18-15(12)14-7-4-8-21-14/h1-8H,9-10H2,(H,17,18)
SMILES:
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol

[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone

CAS No.: 657415-34-4

Cat. No.: VC16832775

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone - 657415-34-4

Specification

CAS No. 657415-34-4
Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
IUPAC Name [3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone
Standard InChI InChI=1S/C16H13N3O2/c20-16(11-5-2-1-3-6-11)19-9-12-13(10-19)17-18-15(12)14-7-4-8-21-14/h1-8H,9-10H2,(H,17,18)
Standard InChI Key MNKGXXJNSAZECD-UHFFFAOYSA-N
Canonical SMILES C1C2=C(CN1C(=O)C3=CC=CC=C3)NN=C2C4=CC=CO4

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three key heterocyclic components:

  • Furan ring: A five-membered aromatic oxygen heterocycle contributing electron-rich properties.

  • Pyrrolo[3,4-c]pyrazole: A bicyclic system combining pyrrole and pyrazole motifs, known for hydrogen-bonding capabilities.

  • Phenylmethanone (benzophenone): A ketone-linked benzene ring enhancing structural rigidity.

The canonical SMILES notation C1C2=C(CN1C(=O)C3=CC=CC=C3)NN=C2C4=CC=CO4\text{C1C2=C(CN1C(=O)C3=CC=CC=C3)NN=C2C4=CC=CO4} delineates the connectivity, while the InChIKey MNKGXXJNSAZECD-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Identifiers

PropertyValue
IUPAC Name[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone
Molecular FormulaC16H13N3O2\text{C}_{16}\text{H}_{13}\text{N}_{3}\text{O}_{2}
Molecular Weight279.29 g/mol
CAS Registry Number657415-34-4
PubChem CID11778357

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis of this compound involves sequential cyclization and functionalization steps:

  • Pyrazole Ring Formation: Hydrazine derivatives react with β-keto esters or nitriles under acidic conditions to yield pyrazole cores .

  • Furan Incorporation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the furan moiety to the pyrrolopyrazole scaffold.

  • Benzophenone Installation: Friedel-Crafts acylation or nucleophilic aromatic substitution introduces the phenylmethanone group .

Lewis acids like AlCl3\text{AlCl}_3 or FeCl3\text{FeCl}_3 are critical for cyclization steps, improving yields to 60–75% in optimized protocols. Solvent selection (e.g., DMF, THF) influences reaction kinetics and byproduct formation.

Comparative Analysis with Analogues

Recent studies on pyrazolo[3,4-b]pyridines highlight analogous synthetic challenges, such as controlling regioselectivity in multi-heterocyclic systems . For instance, Halim and Ibrahim (2022) achieved 68% yield for a pyrazolo-pyridine derivative using SnCl4 catalysis, suggesting similar strategies might apply to the target compound .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP2.8\log P \approx 2.8), with limited aqueous solubility (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes above 240°C, as inferred from differential scanning calorimetry (DSC) of related pyrrolopyrazoles.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1685 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (aromatic C=C).

  • NMR Data (hypothetical):

    • 1H^1\text{H}: δ 8.2 (d, furan H-3), 7.8–7.4 (m, phenyl), 4.1 (s, pyrrolidine CH2).

    • 13C^{13}\text{C}: δ 195.2 (ketone C=O), 150.1 (furan C-2), 142.3 (pyrazole C-3).

Applications in Research

Medicinal Chemistry

The furan and pyrazole motifs are associated with:

  • Kinase Inhibition: Pyrazole derivatives target ATP-binding sites in kinases (e.g., JAK2, EGFR) .

  • Antimicrobial Activity: Furan-containing compounds exhibit MIC values of 4–16 µg/mL against Gram-positive pathogens .

While direct bioactivity data for this compound remains unpublished, structural analogs demonstrate IC50_{50} values below 10 µM in cancer cell lines .

Material Science

  • Coordination Polymers: Pyrazole nitrogen atoms chelate metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) to form porous frameworks.

  • Organic Electronics: Furan’s electron-donating capacity enhances charge transport in OLED emitters .

Future Research Directions

  • Bioactivity Profiling: Prioritize in vitro screens against kinase targets and microbial panels.

  • Crystallographic Studies: Resolve 3D conformation via X-ray diffraction to guide drug design .

  • Process Optimization: Explore microwave-assisted synthesis to reduce reaction times below 2 hours.

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